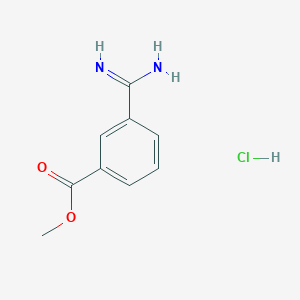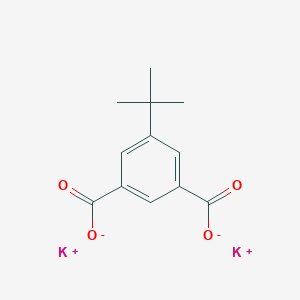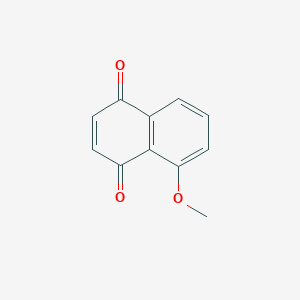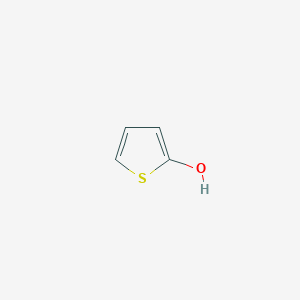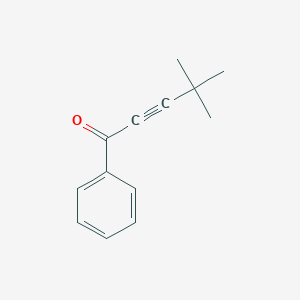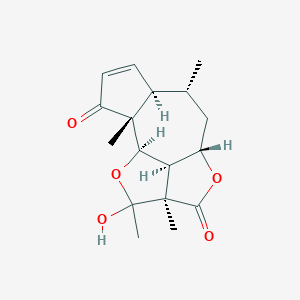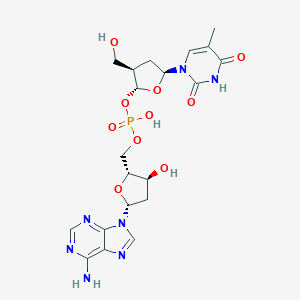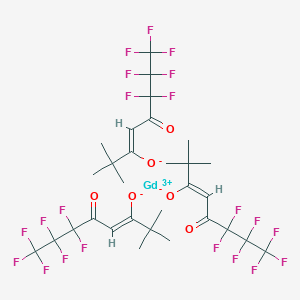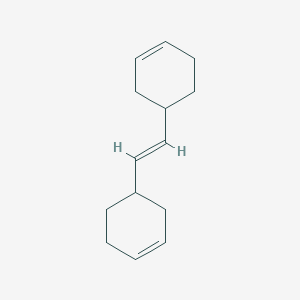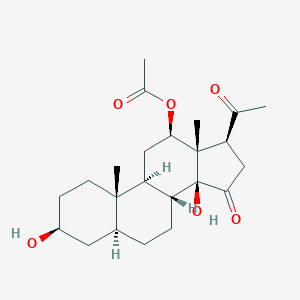
Dihydrodigacetigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrodigacetigenin (DHDA) is a naturally occurring compound found in the roots of the plant Stemonaceae. It has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of Dihydrodigacetigenin is not fully understood, but it is thought to act on various signaling pathways involved in cancer cell growth and inflammation. Dihydrodigacetigenin has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including PI3K and AKT. It has also been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammation.
生化和生理效应
Dihydrodigacetigenin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. Dihydrodigacetigenin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Dihydrodigacetigenin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain and purify. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using Dihydrodigacetigenin in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Also, Dihydrodigacetigenin has poor solubility in water, which limits its use in in vitro experiments.
未来方向
There are several future directions for research on Dihydrodigacetigenin. One area of research could be to investigate the mechanism of action of Dihydrodigacetigenin in more detail. This could involve using various techniques such as proteomics and genomics to identify the molecular targets of Dihydrodigacetigenin. Another area of research could be to investigate the potential of Dihydrodigacetigenin as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing new synthetic methods for Dihydrodigacetigenin to improve its solubility and selectivity towards cancer cells.
Conclusion
In conclusion, Dihydrodigacetigenin is a naturally occurring compound with promising potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects have been extensively studied in scientific research studies. However, further research is needed to fully understand its mechanism of action and to develop new synthetic methods to improve its effectiveness.
合成方法
Dihydrodigacetigenin can be synthesized from the extract of the roots of the plant Stemonaceae. The extract is purified using various chromatography techniques, and the Dihydrodigacetigenin is isolated using column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
科学研究应用
Dihydrodigacetigenin has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. Dihydrodigacetigenin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation.
属性
CAS 编号 |
18014-35-2 |
|---|---|
产品名称 |
Dihydrodigacetigenin |
分子式 |
C23H34O6 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10S,12R,13S,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-15-oxo-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C23H34O6/c1-12(24)17-10-19(27)23(28)16-6-5-14-9-15(26)7-8-21(14,3)18(16)11-20(22(17,23)4)29-13(2)25/h14-18,20,26,28H,5-11H2,1-4H3/t14-,15-,16+,17+,18-,20+,21-,22-,23+/m0/s1 |
InChI 键 |
BQGTUINHIQJRQF-FYBQJZDWSA-N |
手性 SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
规范 SMILES |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



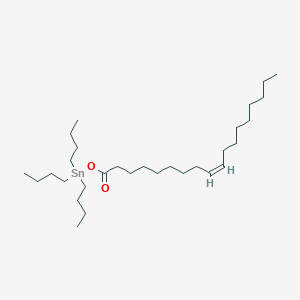
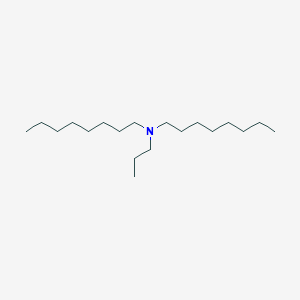
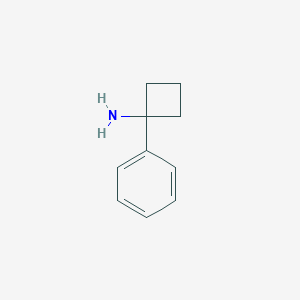
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
